molecular formula C13H14BrN3O B12535925 Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- CAS No. 714230-83-8

Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-

Katalognummer: B12535925
CAS-Nummer: 714230-83-8
Molekulargewicht: 308.17 g/mol
InChI-Schlüssel: WATZRHFPUUTHEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a pyrazolyl group substituted at the nitrogen atom. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- typically involves the reaction of 4-bromobenzoyl chloride with 5-(1-methylethyl)-1H-pyrazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Wissenschaftliche Forschungsanwendungen

Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- involves its interaction with specific molecular targets. The bromine atom and pyrazolyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]- stands out due to its unique combination of a bromine atom and a pyrazolyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

714230-83-8

Molekularformel

C13H14BrN3O

Molekulargewicht

308.17 g/mol

IUPAC-Name

4-bromo-N-(5-propan-2-yl-1H-pyrazol-3-yl)benzamide

InChI

InChI=1S/C13H14BrN3O/c1-8(2)11-7-12(17-16-11)15-13(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H2,15,16,17,18)

InChI-Schlüssel

WATZRHFPUUTHEW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=NN1)NC(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.